molecular formula C7H11F2N B1442521 cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole CAS No. 1251008-46-4

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole

Cat. No.: B1442521
CAS No.: 1251008-46-4
M. Wt: 147.17 g/mol
InChI Key: AXWZHQLOPCLIMR-RITPCOANSA-N
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Description

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole: is a fluorinated heterocyclic compound with the molecular formula C₇H₁₁F₂N . It is characterized by the presence of two fluorine atoms attached to the cyclopentane ring, which is fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole typically involves the fluorination of a suitable precursor compound. One common method involves the reaction of a cyclopentane derivative with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole has several applications in scientific research, including:

Mechanism of Action

The mechanism by which cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to changes in the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

  • cis-4-Fluorooctahydrocyclopenta[c]pyrrole
  • trans-4,4-Difluorooctahydrocyclopenta[c]pyrrole
  • cis-4,4-Dichlorooctahydrocyclopenta[c]pyrrole

Comparison: cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole is unique due to the presence of two fluorine atoms in the cis configuration, which can significantly affect its chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

(3aR,6aS)-4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWZHQLOPCLIMR-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]2[C@H]1CNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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